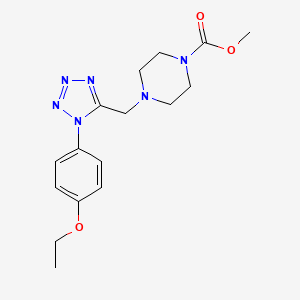

methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a tetrazole ring linked to a 4-ethoxyphenyl group and a piperazine-carboxylate moiety. The tetrazole ring is a nitrogen-rich heterocycle often used in medicinal chemistry as a bioisostere for carboxylic acids due to its metabolic stability and hydrogen-bonding capabilities . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in angiotensin II receptor antagonism or enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves a multi-step process:

Formation of the tetrazole ring: This step usually involves the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst like zinc chloride.

Ethoxylation: 4-ethoxyphenyl bromide is typically prepared through an ethoxylation reaction involving bromination followed by the substitution with sodium ethoxide.

Coupling reaction: The ethoxyphenyl tetrazole is then coupled with a piperazine derivative through a nucleophilic substitution reaction, resulting in the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

Use of continuous flow reactors to ensure precise control over reaction conditions.

Scaling up the synthesis by optimizing the reaction time, temperature, and pressure for each step.

Implementing purification techniques like crystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation or reduction using agents like lithium aluminum hydride can occur.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and tetrazole rings.

Common Reagents and Conditions

Oxidation: Typically performed under acidic conditions with potassium permanganate.

Reduction: Conducted in an inert atmosphere with lithium aluminum hydride in dry ether.

Substitution: Solvents like dimethyl sulfoxide or dichloromethane are used, with reagents like sodium hydride or bromine.

Major Products

Oxidation yields various carboxylic acids or alcohol derivatives.

Reduction leads to amine derivatives.

Substitution reactions yield a variety of functionalized piperazines and tetrazoles.

Scientific Research Applications

Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has numerous applications:

Chemistry: Used as a building block in the synthesis of more complex molecules due to its diverse functional groups.

Biology: Functions as a ligand in binding studies involving receptors or enzymes.

Medicine: Investigated for potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Employed in material science for developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Molecular Targets: Binds to specific receptors or enzymes, modulating their activity.

Pathways Involved: Interacts with signaling pathways, influencing cellular responses like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Melting Points :

- The ethoxyphenyl derivative (3ab) exhibits a higher melting point (128.8–130.2°C) compared to the methoxyphenyl analog (3aa: 93.3–95.0°C) , likely due to increased van der Waals interactions from the longer ethoxy chain.

- The phenyl-substituted compound (3ad) has a lower melting point (117.1–118.2°C), indicating reduced crystallinity compared to substituted phenyl derivatives .

Functional Group Impact :

- Sulfonyl (SO2) groups, as in 3ab and 3ad, enhance polarity and hydrogen-bonding capacity compared to carboxylate esters (COOCH3) .

- Piperazine-carboxylate derivatives (e.g., target compound) may exhibit improved solubility in polar solvents compared to sulfonyl analogs.

Angiotensin II Receptor Antagonism:

Tetrazole-containing compounds, such as CV-11974 and losartan, are well-documented angiotensin II receptor blockers (ARBs) . The tetrazole ring mimics the carboxylate group in endogenous ligands, enabling competitive binding.

Enzyme Inhibition:

Piperazine derivatives are common in enzyme inhibitors. For example, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate acts as a prolyl-hydroxylase inhibitor . The target compound’s piperazine-carboxylate group may similarly modulate enzyme activity through hydrogen bonding or steric effects.

Biological Activity

Methyl 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features, including a tetrazole moiety and a piperazine ring. This article explores its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structural Features:

- Tetrazole Ring : Known for its bioactive properties, particularly in drug design.

- Piperazine Moiety : Often associated with various pharmacological activities, including anxiolytic and antidepressant effects.

- Ethoxyphenyl Group : May enhance lipophilicity, aiding in membrane permeability.

Pharmacological Potential

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains. The presence of the tetrazole ring is hypothesized to contribute to this activity by interacting with microbial enzymes or receptors .

- Anticancer Properties : The compound has shown promise in anticancer assays, particularly in inhibiting the proliferation of certain cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine and phenyl groups can enhance cytotoxicity .

- Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective effects during ischemic events, prolonging survival times and reducing mortality rates . This suggests potential applications in treating neurodegenerative diseases or acute neurological injuries.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, thereby altering metabolic processes within cells.

- Receptor Modulation : It could bind to various receptors, influencing signal transduction pathways critical for cellular responses .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Properties

IUPAC Name |

methyl 4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O3/c1-3-25-14-6-4-13(5-7-14)22-15(17-18-19-22)12-20-8-10-21(11-9-20)16(23)24-2/h4-7H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTVCFPBNJRJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.